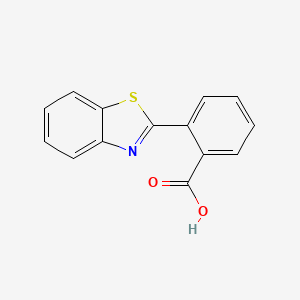

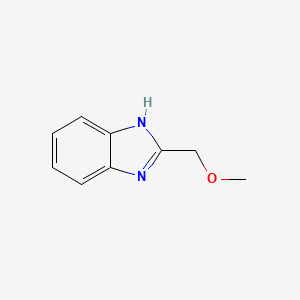

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide

Descripción general

Descripción

The compound 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonamide groups. For instance, the synthesis of Co(II) and Ni(II) complexes containing a sulfonamide Schiff base was achieved through a reaction involving 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a sulfonamide Schiff base was confirmed by single crystal X-ray diffraction (XRD) . In another study, the structural and spectroscopic properties of a sulfonamide compound were characterized by FT-IR, NMR, UV–Vis, and X-ray single crystal techniques, providing detailed insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes and binding to enzymes as inhibitors . These reactions are crucial for their biological activities, such as antibacterial and anticancer effects, as well as their potential use as therapeutic agents targeting specific enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, including their solubility, stability, and reactivity, are essential for their biological applications. Computational studies, such as density functional theory (DFT) calculations, can predict these properties and help in understanding the behavior of these compounds in biological systems . Additionally, the antimicrobial activity and molecular docking studies provide insights into the interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Synthesis of Structural Analogs of Piracetam

- Scientific Field: Organic Chemistry .

- Summary of the Application: The compound 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, a structural analog of piracetam, was synthesized . These compounds are active substances of racetams marketed as nootropic drugs .

- Methods of Application: The synthesis involved the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine . New [N´-alkyl(hetaryl)idene]-4-(het)aryl-2-oxopyrrolidin-1-ylacetohydrazides were synthesized by the reaction of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]-acetohydrazides with aromatic aldehydes, acetone, and acetophenone .

- Results or Outcomes: The synthesis resulted in new piracetam analogs, [4-(het)aryl-2-oxopyrrolidin-1-yl]-acetohydrazides and N´-alkyl(hetaryl)idene carbohydr-azides .

Antimicrotubule Agents Targeting the Colchicine-Binding Site

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides have been studied as new antimicrotubule agents targeting the colchicine-binding site .

- Methods of Application: The study involved the design, preparation, and biological evaluation of 15 new phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB–SO) and 15 phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives .

- Results or Outcomes: PYB-SOs and PYB-SAs exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines. They block cell cycle progression in G2/M phase and cause microtubule depolymerisation by docking the colchicine-binding site .

Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives

- Scientific Field: Biochemistry .

- Summary of the Application: A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .

- Methods of Application: The compounds were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

- Results or Outcomes: Compound 28, bearing 8-quinolinyl moiety, exhibited the most potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively. It promoted cell cycle arrest in G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .

Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives

- Scientific Field: Analytical Chemistry .

- Summary of the Application: The enantioseparation of 4C-substituted pyrrolidin-2-one derivatives was studied on polysaccharide and macrocyclic glycopeptide chiral stationary phases .

- Methods of Application: The study involved the use of two commercially available immobilized chiral stationary phases (amylose derivatized with (S)-α-methylbenzylcarbamate, and cellulose derivatized with 3,5-dichlorophenylcarbamate) and macrocyclic glycopeptide (vancomycin, ristocetin A, teicoplanin, and teicoplanin aglycone) chiral stationary phases under normal-phase mode .

- Results or Outcomes: Both polysaccharide chiral stationary phases showed high chiral recognition ability. The nature of the analyzed compounds played an important role in chiral discrimination, especially in relation to CSPs based on macrocyclic glycopeptides .

Antioxidant Activity of Pyrrolidin-2-One Derivatives

- Scientific Field: Biochemistry .

- Summary of the Application: A new series of pyrrolidin-2-one derivatives were synthesized and evaluated for their antioxidant activities .

- Methods of Application: The compounds were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

- Results or Outcomes: All the synthesized compounds showed potent or moderate antioxidant activities except for a couple that exhibited no antioxidant potency .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEJSYHEDLGIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189672 | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide | |

CAS RN |

36090-27-4 | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036090274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)